molecular formula C52H52NiP4 B3422250 Methyl(diphenyl)phosphane;nickel CAS No. 25037-29-0

Methyl(diphenyl)phosphane;nickel

Cat. No.: B3422250
CAS No.: 25037-29-0
M. Wt: 859.6 g/mol
InChI Key: GPHASTSDWFNWQQ-UHFFFAOYSA-N
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Description

Methyl(diphenyl)phosphane;nickel is a coordination compound that features a nickel center coordinated to a methyl(diphenyl)phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(diphenyl)phosphane is typically synthesized by reacting chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of methyl(diphenyl)phosphane;nickel involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)phosphane;nickel undergoes various types of chemical reactions, including:

    Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.

    Substitution: The nickel center can participate in substitution reactions, where ligands are exchanged.

    Coordination: The compound can form coordination complexes with other metal centers.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, and various halides and organometallic reagents for substitution and coordination reactions .

Major Products

Major products formed from these reactions include phosphine oxides, substituted nickel complexes, and coordination compounds with different metal centers .

Mechanism of Action

The mechanism of action of methyl(diphenyl)phosphane;nickel involves the coordination of the phosphane ligand to the nickel center, which facilitates various catalytic processes. The nickel center acts as a Lewis acid, activating substrates and facilitating their transformation through various pathways, including oxidative addition and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(diphenyl)phosphane;nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific catalytic applications that other similar compounds may not be able to perform as effectively .

Properties

IUPAC Name

methyl(diphenyl)phosphane;nickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C13H13P.Ni/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHASTSDWFNWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H52NiP4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111321
Record name Tetrakis(methyldiphenylphosphine)nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25037-29-0
Record name Tetrakis(methyldiphenylphosphine)nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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